Adenosine A₁ Receptor Affinity: IRFI 165 vs. Parent Scaffold and Nonxanthine Comparators
The imidazo[1,2-a]quinoxalin-4-amine scaffold, when substituted with 1-methyl and N-cyclopentyl groups to yield IRFI 165 (4-cyclopentylamino-1-methylimidazo[1,2-a]quinoxaline), achieves a Ki(A₁) of 7.9 nM, making it the most potent compound in a series of imidazo[1,2-a]quinoxalin-4-amines [1]. In contrast, tertiary amine derivatives within the same series were almost devoid of A₁ activity, confirming the essential hydrogen-bond donor role of the 4-NH group [1]. IRFI 165 also exhibits good selectivity versus A₂ₐ and A₃ adenosine receptor subtypes and was selected for further pharmacological studies including CNS-selective antidepressant-like activity evaluation [2].
| Evidence Dimension | A₁ adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | IRFI 165: Ki(A₁) = 7.9 nM |
| Comparator Or Baseline | Tertiary amine imidazo[1,2-a]quinoxalin-4-amines: almost devoid of A₁ activity; other secondary amines in series: Ki values in the 10–1000 nM range |
| Quantified Difference | IRFI 165 is approximately 10- to >100-fold more potent than other secondary amine congeners; tertiary amines are essentially inactive |
| Conditions | Radioligand binding assay using rat brain A₁ adenosine receptors |
Why This Matters
This demonstrates that the 4-NH secondary amine and 1-methyl/N-cyclopentyl substitution pattern is critical for sub-nanomolar A₁ affinity, guiding procurement of the correct derivative for adenosine receptor pharmacology.
- [1] Ceccarelli, S.; D'Alessandro, A.; Prinzivalli, M.; Zanarella, S. Imidazo[1,2-a]quinoxalin-4-amines: A novel class of nonxanthine A₁-adenosine receptor antagonists. Eur. J. Med. Chem. 1998, 33 (12), 943–955. View Source
- [2] IRFI 165 is a novel CNS-selective nonxanthine A₁-adenosine antagonist with anti-depressant-like activity. Ceccarelli, S.; Altobelli, M.; D'Alessandro, A.; Dorigotti, L. 1998. View Source
